Corrin

Coordination Chemistry DFT Calculations Spin-State Energetics

Corrin (CAS 262-76-0) is the fundamental tetrapyrrole macrocycle that serves as the core ligand framework for vitamin B12 and its derivatives. This heterocyclic compound (C19H22N4, MW 306.4 g/mol) features a characteristic 15-membered inner ring with four nitrogen atoms as ligands, forming stable coordination complexes with transition metals.

Molecular Formula C19H22N4
Molecular Weight 306.4 g/mol
CAS No. 262-76-0
Cat. No. B1236194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorrin
CAS262-76-0
Synonymscorrin
Molecular FormulaC19H22N4
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5
InChIInChI=1S/C19H22N4/c1-3-14-10-16-5-7-18(22-16)19-8-6-17(23-19)11-15-4-2-13(21-15)9-12(1)20-14/h9-11,18-20H,1-8H2/b12-9-,14-10-,15-11-
InChIKeyPXOPDYTVWWQZEK-DPQCFBEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Corrin (CAS 262-76-0): A Fundamental Tetrapyrrole Macrocycle for B12-Derived Catalysis and Coordination Chemistry


Corrin (CAS 262-76-0) is the fundamental tetrapyrrole macrocycle that serves as the core ligand framework for vitamin B12 and its derivatives [1]. This heterocyclic compound (C19H22N4, MW 306.4 g/mol) features a characteristic 15-membered inner ring with four nitrogen atoms as ligands, forming stable coordination complexes with transition metals [2]. As the parent macrocycle of the corrinoid family, it exhibits a monoanionic character upon deprotonation, distinguishing it from the dianionic porphyrin and neutral TMC ligands in metal-binding behavior [3].

Why Generic Tetrapyrrole Substitution Fails for Corrin (CAS 262-76-0): Quantified Structural and Electronic Differentiation


Corrin cannot be trivially substituted by porphyrin, corrole, or other tetrapyrrole macrocycles due to fundamental differences in cavity size, ligand charge, and spin-state preference that directly impact metal binding and catalytic performance. Density functional theory (DFT) calculations reveal that the central cavity of corrin is smaller than that of porphine, making it ideal for low-spin Co(III), Co(II), and Co(I) states in biological environments, whereas porphine favors intermediate-spin states [1]. Furthermore, corrin's monoanionic character yields intermediate metal binding energies between neutral TMC and dianionic porphine, establishing a distinct thermodynamic niche [2]. These differences manifest in observable performance metrics such as ORR electron-transfer numbers (3.90 for pyrolyzed Co-corrin vs. 3.37 for Co-porphyrin at 0.3 V) and redox potential shifts (0.28 V positive shift for dehydrocorrin relative to corrin) [3][4].

Corrin (CAS 262-76-0) Product-Specific Quantitative Differentiation Evidence


Corrin vs. Porphyrin: Quantified Cavity Size and Spin-State Preference for Low-Spin Cobalt Complexes

Density functional theory calculations demonstrate that the central cavity of corrin is significantly smaller than that of porphine, making it 'close to ideal' for low-spin Co(III), Co(II), and Co(I) states with biologically relevant axial ligands, whereas porphine is better suited for intermediate-spin states [1]. The low-spin state of cobalt is strongly favored in corrin complexes due to this cavity size matching, whereas iron porphyrin species exhibit small energy differences between spin states [1]. Additionally, [Co(I)Cor] formation is energetically more favorable than [Fe(I)Por] by at least 40 kJ mol⁻¹ [1].

Coordination Chemistry DFT Calculations Spin-State Energetics Vitamin B12 Mimetics

Corrin vs. Porphine vs. TMC: Quantified Metal Binding Energy Hierarchy

B3LYP density functional theory calculations performed on six divalent first-row transition metals (Cr²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Cu²⁺) with three macrocyclic ligands (porphine, corrin, and TMC) show that binding energy increases in the order TMC < corrin < porphine, consistent with the neutral, monoanionic, and dianionic character of TMC, corrin, and porphine ligands, respectively [1]. For all three ligands, binding energy follows the trend Mn²⁺ < Cr²⁺ ≈ Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ [1].

Metal-Ligand Binding DFT Calculations Transition Metal Complexes Macrocyclic Ligands

Pyrolyzed Co-Corrin vs. Co-Corrole vs. Co-Porphyrin: Quantified ORR Electrocatalytic Activity

Experimental evaluation of pyrolyzed cobalt-based macrocyclic compounds for oxygen reduction reaction (ORR) reveals that pyrolyzed Co-corrin (py-Co-Corrin/C) exhibits superior electrocatalytic activity compared to pyrolyzed Co-corrole (py-Co-Corrole/C) and Co-porphyrin (py-Co-Porphyrin/C) [1]. At 0.3 V, the electron-transfer number for py-Co-Corrin/C is 3.90, exceeding py-Co-Corrole/C (3.87) and py-Co-Porphyrin/C (3.37) [1]. Notably, near edge X-ray absorption fine structure (NEXAFS) analysis confirms that only py-Co-Corrin/C retains the Co–N4 chelate structure and forms poly-aromatic hydrocarbons upon high-temperature pyrolysis [1].

Oxygen Reduction Reaction Electrocatalysis Fuel Cells Non-Precious Metal Catalysts

Palladium-Corrin vs. Palladium-Porphyrin: Quantified Photophysical Dual Luminescence Differentiation

Spectroscopic and computational analysis (DFT/TDDFT and CASSCF/NEVPT2) of Ni(II) and Pd(II) complexes with porphyrin and corrin macrocycles reveals distinct photophysical behavior [1]. Nickel porphyrins exhibit neither fluorescence nor phosphorescence upon photoexcitation; palladium porphyrins rapidly undergo intersystem crossing and emit solely phosphorescence [1]. In contrast, palladium corrin exhibits dual luminescent properties, displaying both weak fluorescence and strong phosphorescence [1]. This dual emission arises from complex energetic redistribution between singlet and triplet excited states during intersystem crossing, unique to the corrin ligand framework [1].

Photophysics Luminescence Metal-Macrocycle Complexes Intersystem Crossing

Dehydrocorrin vs. Corrin: Quantified Redox Potential Shift and Electronegativity Effect

Electrochemical comparison of Co(II)-pyrocobester (P-Co(II)), a dehydrocorrin complex, with Co(II)-cobester (C-Co(II)), a cobalt-corrin complex, demonstrates that the reversible Co(II)/Co(I) redox couple of P-Co(II) (E₁/₂ = -0.30 V vs. Ag/AgCl in CH₃CN) is positively shifted by 0.28 V relative to C-Co(II) [1]. DFT calculations attribute this shift to the higher electronegativity of the dehydrocorrin macrocycle compared to the parent corrin framework [1]. The lifetime of the photoexcited Co(I) state (*Co(I)) in P-Co(I) is 29 ps, determined by femtosecond transient absorption spectroscopy at 587 nm [1].

Electrochemistry Redox Tuning Cobalt Complexes Macrocycle Electronics

Corrin Framework Redox Tuning: Quantified Potential Shift in B12 Cofactors

Corrin ring-induced redox tuning in B12 cofactors is characterized by a core expansion of 0.06–0.10 Å in the N₄ donor set, which modulates the redox potential to facilitate electron transfer-based activation mechanisms in B12-dependent enzymes [1]. ATP-dependent corrinoid reduction studies using europium(II)-DTPA redox titrations show that the corrinoid cofactor potential increases from -530 ± 15 mV to -250 ± 10 mV (E_SHE, pH 7.5) upon interaction with physiological electron donors [2].

Redox Chemistry Cofactor Engineering B12-Dependent Enzymes Electron Transfer

Corrin (CAS 262-76-0) Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Non-Precious Metal Electrocatalyst Development for Oxygen Reduction Reaction (ORR) in Fuel Cells

Based on the quantified ORR electron-transfer number of 3.90 for pyrolyzed Co-corrin/C (exceeding Co-corrole at 3.87 and Co-porphyrin at 3.37 at 0.3 V), corrin-derived catalysts are the preferred macrocyclic platform for achieving near-4-electron ORR pathways with minimal peroxide generation [1]. The retention of the Co-N4 chelate structure during pyrolysis, unique to corrin among tested macrocycles, enables more efficient active site preservation, making Corrin (CAS 262-76-0) the strategic starting material for developing Pt-free fuel cell cathodes.

Low-Spin Cobalt Complex Synthesis for B12-Dependent Enzyme Mimetics and Bioinorganic Studies

The smaller central cavity of corrin relative to porphine, quantified by DFT calculations, provides an ideal geometric environment for stabilizing low-spin Co(III), Co(II), and Co(I) oxidation states in biologically relevant coordination geometries [2]. This cavity size advantage translates to [Co(I)Cor] formation being ≥40 kJ mol⁻¹ more favorable than [Fe(I)Por] [2]. Researchers developing functional B12 enzyme models, cobalt-based sensors, or antivitamin B12 agents should select Corrin (CAS 262-76-0) as the ligand framework to ensure correct spin-state energetics and redox accessibility.

Ratiometric Luminescent Probe and Photocatalyst Design Using Palladium-Corrin Dual Emission

The dual luminescence of Pd-corrin (simultaneous weak fluorescence and strong phosphorescence), which contrasts with the single-emission behavior of Pd-porphyrin (phosphorescence only) and non-emissive Ni-porphyrin, enables ratiometric detection schemes where the two emission channels provide intrinsic self-calibration [3]. This photophysical differentiation, rooted in corrin-specific intersystem crossing energetics, makes Corrin (CAS 262-76-0) the preferred ligand for designing optical oxygen sensors, lifetime-based imaging agents, and light-driven catalysts where dual-emission readout enhances signal fidelity.

Tunable Redox Catalyst Synthesis via Corrin Framework Saturation Engineering

The 0.28 V positive shift in Co(II)/Co(I) redox potential observed when moving from fully saturated corrin to dehydrocorrin demonstrates that the corrin framework's degree of saturation provides a quantifiable redox-tuning handle [4]. Combined with the N₄ core expansion of 0.06–0.10 Å that modulates electron-transfer activation, this tunability is essential for optimizing catalyst potential to match specific electrochemical applications [5]. Corrin (CAS 262-76-0) serves as the benchmark fully saturated framework from which systematic dehydrogenation can be pursued to achieve target redox potentials.

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